

Deacetyl Ganoderic Acid F (CAS: 100665-44-9): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Deacetyl ganoderic acid F*

Cat. No.: B2726626

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetyl ganoderic acid F, a lanostane-type triterpenoid isolated from the medicinal mushroom *Ganoderma lucidum*, is a compound of growing interest within the scientific community. Identified by the CAS number 100665-44-9, this natural product has demonstrated significant biological activities, most notably potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the current knowledge on **deacetyl ganoderic acid F**, including its physicochemical properties, established biological activities with a focus on its anti-inflammatory mechanism, and detailed experimental protocols. The information is presented to support further research and development of this promising therapeutic agent. While many ganoderic acids exhibit a broad spectrum of pharmacological activities including anticancer and immunomodulatory effects, the current body of research on **deacetyl ganoderic acid F** is primarily centered on its anti-inflammatory potential.

Physicochemical Properties

Deacetyl ganoderic acid F is a complex organic molecule with a molecular formula of C₃₀H₄₀O₈ and a molecular weight of 528.63 g/mol. [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) It is structurally characterized as a 7-anostane triterpenoid. [\[9\]](#) The compound typically appears as a powder and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. [\[10\]](#)

Property	Value	Reference(s)
CAS Number	100665-44-9	[3][4][5][6]
Molecular Formula	C30H40O8	[2][3][4][10]
Molecular Weight	528.63 g/mol	[1][2][3][4][10]
Appearance	Powder	[1][10]
Purity	>98%	[2]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[10][11]
Storage	Store at -20°C	[2][3]

Biological Activities and Mechanism of Action

The primary and most well-documented biological activity of **deacetyl ganoderic acid F** is its anti-inflammatory effect, particularly in the context of neuroinflammation.[\[12\]](#) Research has shown that it can effectively mitigate inflammatory responses in both *in vitro* and *in vivo* models.[\[12\]](#) While some sources suggest potential antitumor, immunomodulatory, and antiviral properties for **deacetyl ganoderic acid F**, concrete experimental evidence and quantitative data for these activities are currently limited in the available scientific literature.[\[1\]](#) One study indicated potential α -glucosidase inhibitory activity as part of a broader screening of compounds from *Ganoderma lucidum*, however, specific quantitative data for **deacetyl ganoderic acid F** was not provided.[\[13\]](#)

Anti-inflammatory and Anti-Neuroinflammatory Activity

Deacetyl ganoderic acid F has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation in murine microglial BV-2 cells, a key *in vitro* model for neuroinflammation.[\[12\]](#) This inhibition is characterized by a dose-dependent reduction in the production of nitric oxide (NO), a key inflammatory mediator.[\[12\]](#) Furthermore, it suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal to the inflammatory cascade.[\[12\]](#)

The anti-inflammatory effects of **deacetyl ganoderic acid F** extend to the modulation of cytokine expression. It has been observed to decrease the secretion and mRNA levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α), interleukin-6 (IL-6), and interleukin-1 β (IL-1 β).[\[12\]](#) Interestingly, it also appears to enhance the expression of the anti-inflammatory cytokine interleukin-10 (IL-10).[\[12\]](#)

In vivo studies using zebrafish embryos and a mouse model of LPS-induced inflammation have corroborated these findings, demonstrating a reduction in NO production and serum levels of pro-inflammatory cytokines.[\[12\]](#)

Mechanism of Action: Inhibition of the NF- κ B Signaling Pathway

The anti-inflammatory effects of **deacetyl ganoderic acid F** are mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF- κ B) signaling pathway.[\[12\]](#) This is a critical pathway that regulates the expression of numerous genes involved in inflammation.

Deacetyl ganoderic acid F has been shown to decrease the phosphorylation of IKK and I κ B, key upstream regulators of NF- κ B.[\[12\]](#) This, in turn, prevents the nuclear translocation of the p65 subunit of NF- κ B, a crucial step for its activation and subsequent transcription of pro-inflammatory genes.[\[12\]](#)

Quantitative Data

The following tables summarize the key quantitative data from studies on the anti-inflammatory effects of **deacetyl ganoderic acid F**.

Table 1: Effect of **Deacetyl Ganoderic Acid F** on NO Production and iNOS/COX-2 Expression in LPS-Stimulated BV-2 Cells[\[12\]](#)

Treatment	NO Production (% of LPS control)	iNOS mRNA (fold change vs. control)	COX-2 mRNA (fold change vs. control)
Control	-	1.0	1.0
LPS (200 ng/mL)	100%	~8.2	~3.2
LPS + Deacetyl GA F (2.5 µg/mL)	Significantly reduced	~3.6	~2.7
LPS + Deacetyl GA F (5 µg/mL)	Significantly reduced	~2.1	~2.3

Table 2: Effect of **Deacetyl Ganoderic Acid F** on Cytokine Secretion and mRNA Expression in LPS-Stimulated BV-2 Cells[12]

Treatment	TNF-α Secretion (pg/mL)	IL-6 Secretion (pg/mL)	TNF-α mRNA (fold change vs. control)	IL-6 mRNA (fold change vs. control)	IL-1β mRNA (fold change vs. control)	IL-10 mRNA (fold change vs. control)
Control	Baseline	Baseline	1.0	1.0	1.0	1.0
LPS (200 ng/mL)	Increased	Increased	Upregulated	Upregulated	Upregulated	Increased
LPS + Deacetyl GA F (2.5 µg/mL)	Attenuated	Attenuated	Suppressed	Suppressed	Suppressed	Further promoted
LPS + Deacetyl GA F (5 µg/mL)	Attenuated	Attenuated	Suppressed	Suppressed	Suppressed	Further promoted

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on **deacetyl ganoderic acid F**.

Cell Culture and Treatment

- Cell Line: Murine microglial BV-2 cells.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
- Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA extraction). After reaching desired confluence, cells are pre-treated with varying concentrations of **deacetyl ganoderic acid F** (e.g., 2.5 and 5 µg/mL) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 200 ng/mL) for a specified duration (e.g., 24 hours for cytokine analysis).

Cell Viability Assay (CCK-8)

- Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay for the determination of the number of viable cells.
- Procedure:
 - Seed BV-2 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL.
 - After cell attachment, treat the cells as described in section 4.1.
 - Following the treatment period, add 10 µL of CCK-8 solution to each well.
 - Incubate the plate for 1-4 hours at 37°C.
 - Measure the absorbance at 450 nm using a microplate reader.
 - Cell viability is expressed as a percentage of the control group.

Nitrite Production Assay (Griess Test)

- Principle: This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).
- Procedure:
 - Collect the cell culture supernatant after treatment.
 - Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.
 - Incubate the plate at room temperature for 10-15 minutes.
 - Measure the absorbance at 540 nm.
 - The nitrite concentration is determined by comparison with a sodium nitrite standard curve.

RNA Extraction and Quantitative Real-Time PCR (qPCR)

- Principle: To quantify the mRNA expression levels of target genes.
- Procedure:
 - RNA Extraction: Lyse the treated cells and extract total RNA using a suitable kit (e.g., TRIzol reagent) according to the manufacturer's instructions.
 - Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
 - qPCR: Perform real-time PCR using a qPCR system with SYBR Green or TaqMan probes. The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β, IL-10) and a housekeeping gene (e.g., GAPDH), and qPCR master mix.
 - Data Analysis: The relative gene expression is calculated using the 2^{ΔΔCt} method, normalized to the housekeeping gene.

Protein Extraction and Western Blot Analysis

- Principle: To detect and quantify the expression of specific proteins.
- Procedure:
 - Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
 - Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
 - SDS-PAGE: Separate the protein samples (equal amounts) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
 - Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
 - Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-IKK, p-I κ B, p65, iNOS, COX-2, and a loading control like GAPDH or β -actin) overnight at 4°C.
 - Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
 - Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
 - Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

Signaling Pathway Diagram

Caption: **Deacetyl Ganoderic Acid F** inhibits the NF- κ B signaling pathway.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating the anti-inflammatory effects.

Conclusion and Future Directions

Deacetyl ganoderic acid F (CAS: 100665-44-9) is a promising natural compound with well-documented anti-inflammatory and neuroprotective properties, primarily through the inhibition of the NF-κB signaling pathway. The available data provides a strong foundation for its potential development as a therapeutic agent for inflammatory conditions, particularly those affecting the central nervous system.

However, to fully realize its therapeutic potential, further research is warranted in several key areas. A comprehensive investigation into its other potential biological activities, including anticancer, antiviral, and immunomodulatory effects, is crucial. Elucidating the full spectrum of its molecular targets and signaling pathways will provide a more complete understanding of its pharmacological profile. Furthermore, preclinical studies focusing on its pharmacokinetics, pharmacodynamics, and safety are necessary to pave the way for potential clinical applications. The development of optimized extraction and purification protocols will also be

essential for ensuring a consistent and high-quality supply of this compound for research and potential commercialization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. abmole.com [abmole.com]
- 3. molnova.com [molnova.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. calpaclab.com [calpaclab.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.glpbio.com [file.glpbio.com]
- 9. Deacetyl ganoderic acid F | CAS#:100665-44-9 | Chemsoc [chemsoc.com]
- 10. theclinivex.com [theclinivex.com]
- 11. Ganoderic acid F | CAS:98665-15-7 | Manufacturer ChemFaces [chemfaces.com]
- 12. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deacetyl ganoderic acid F | CAS:100665-44-9 | Manufacturer ChemFaces [chemfaces.com]
- To cite this document: BenchChem. [Deacetyl Ganoderic Acid F (CAS: 100665-44-9): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2726626#deacetyl-ganoderic-acid-f-cas-number-100665-44-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com